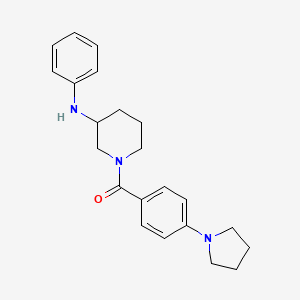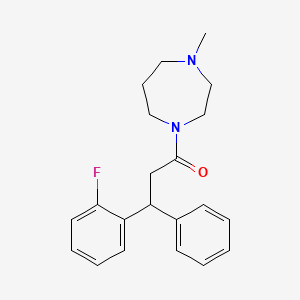![molecular formula C27H34N4O2 B3804234 3-phenyl-1-(1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B3804234.png)
3-phenyl-1-(1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-3-piperidinyl)-1-propanone
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrrolidinyl group, a quinazolinyl group, and a piperidinyl group . These groups are common in many biologically active compounds and are often used in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring, for example, is a five-membered ring with nitrogen as one of its members . The quinazolinyl group is a bicyclic compound consisting of two fused six-membered rings, one of which contains two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyrrolidine ring could undergo reactions such as ring-opening or substitution . The quinazolinyl group could participate in reactions such as reduction or nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could increase the molecule’s polarity and solubility in water . The quinazolinyl group could contribute to the compound’s aromaticity and stability .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Many compounds containing a pyrrolidine ring are used in the treatment of human diseases . The exact mechanism of action would depend on the specific disease being treated and the other functional groups present in the molecule .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential uses in medicine, particularly if it shows promising biological activity . Additionally, research could be conducted to optimize its synthesis process and improve its physical and chemical properties .
Propiedades
IUPAC Name |
3-phenyl-1-[1-(2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline-4-carbonyl)piperidin-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c32-24(15-14-20-9-2-1-3-10-20)21-11-8-18-31(19-21)26(33)25-22-12-4-5-13-23(22)28-27(29-25)30-16-6-7-17-30/h1-3,9-10,21H,4-8,11-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGASHJWBNQFDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCCC3)C(=O)N4CCCC(C4)C(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-[acetyl(ethyl)amino]pyrrolidin-1-yl}methyl)-N-(3,5-dimethylisoxazol-4-yl)benzamide](/img/structure/B3804161.png)
![{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}[2-(methylthio)phenyl]methanone](/img/structure/B3804165.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyrimidin-5-yl)carbonyl]piperidin-3-ol](/img/structure/B3804173.png)

![7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3804202.png)

![N-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B3804218.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3804225.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B3804240.png)
![1-cyclopentyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3804246.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B3804260.png)
![1-[3-(4-Chloro-2-methylbenzoyl)piperidin-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone](/img/structure/B3804265.png)
